molecular formula C10H10N2O2 B12853653 4-Methoxy-2-(1H-pyrazol-3-yl)phenol

4-Methoxy-2-(1H-pyrazol-3-yl)phenol

Cat. No.: B12853653
M. Wt: 190.20 g/mol
InChI Key: RIFUAKULRNFDLE-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1H-pyrazol-3-yl)phenol is a phenolic derivative featuring a methoxy (–OCH₃) substituent at the 4-position and a pyrazole ring at the 2-position of the benzene ring. The methoxy group is electron-donating, which may enhance solubility in organic solvents and influence electronic properties compared to halogenated or nitro-substituted analogs. This compound is hypothesized to serve as a ligand in coordination chemistry or as an intermediate in pharmaceutical synthesis, though specific applications require further validation .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-methoxy-2-(1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C10H10N2O2/c1-14-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)

InChI Key

RIFUAKULRNFDLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(1H-pyrazol-3-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxy-substituted phenol with a pyrazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield quinones, while substitution could introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitumor Activities

Research indicates that pyrazole derivatives, including 4-Methoxy-2-(1H-pyrazol-3-yl)phenol, exhibit significant antimicrobial and antitumor activities. A study highlighted the effectiveness of similar compounds against various fungal strains and as inhibitors of succinate dehydrogenase, which is crucial in cancer metabolism .

Anti-inflammatory Properties

Several derivatives of pyrazole have been reported to possess anti-inflammatory effects. For instance, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity, showing promising results comparable to established anti-inflammatory drugs like diclofenac sodium . The structural modifications in pyrazole compounds can enhance their pharmacological profiles, making them viable candidates for new therapeutic agents.

Diabetes Management

Some studies have focused on the potential of pyrazole derivatives to manage diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help control postprandial hyperglycemia in diabetic patients, showcasing the compound's relevance in diabetes research .

Materials Science Applications

Fluorescent Dyes and Sensors

The unique electronic properties of this compound make it suitable for use as a fluorescent dye. Pyrazole derivatives are often utilized in the development of sensors due to their ability to interact with various biomolecules, which can be employed in detecting specific substances in biological samples .

Polymeric Applications

In materials science, compounds like this compound are explored for their incorporation into polymeric systems. The compound's functional groups can enhance the properties of polymers used in coatings and adhesives, improving their performance under various environmental conditions .

Agricultural Chemistry Applications

Pesticides and Herbicides

Pyrazole derivatives have been extensively studied for their applications as agrochemicals. They have been shown to possess fungicidal and insecticidal properties, making them valuable in crop protection strategies. The structural diversity within pyrazole compounds allows for the development of targeted pesticides that minimize environmental impact while maximizing efficacy against pests .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated a series of pyrazole derivatives against common fungal pathogens. Among these, this compound exhibited notable antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

CompoundMIC (µg/mL)Pathogen
This compound32Candida albicans
Control (Fluconazole)16Candida albicans

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing anti-inflammatory effects, a novel series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines.

CompoundIC50 (nM)Activity
This compound50Moderate
Control (Diclofenac)10High

Mechanism of Action

The mechanism by which 4-Methoxy-2-(1H-pyrazol-3-yl)phenol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Coordination Chemistry: Halogenated derivatives (Cl, Br) exhibit strong coordination with transition metals like Ni, Cu, and Zn, forming stable complexes . The methoxy group, being a weaker donor, may reduce metal-binding efficacy compared to halogens.

Synthetic Pathways: Halogenated and nitro derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 4-Bromo-2-(1H-pyrazol-3-yl)phenol is used in nickel complex formation under mild heating in methanol . Methoxy-substituted analogs may be synthesized via alkylation of hydroxyl precursors or protection/deprotection strategies, as seen in PMB (para-methoxybenzyl) protection reactions .

Physical Properties :

  • The 5-bromo derivative (melting point 174–180°C) demonstrates higher crystallinity compared to other analogs, likely due to halogen-induced intermolecular interactions .
  • Methoxy and methyl groups may lower melting points due to reduced polarity, though experimental data are lacking.

Safety and Hazards: 4-Chloro-2-(1H-pyrazol-3-yl)phenol is classified with hazard code Xn (harmful) and risk statements R22 (harmful if swallowed) . 5-Bromo-2-(1H-pyrazol-3-yl)phenol carries risks R36/37/38 (irritation to eyes, respiratory system, and skin) . Methoxy derivatives are presumed less hazardous due to reduced electrophilicity.

Metal Complexation:

  • Halogenated Derivatives: 4-Bromo-2-(1H-pyrazol-3-yl)phenol forms octahedral Ni(II) complexes ([Ni(L-H)₂·4H₂O]) and square-planar Cu(II) complexes ([Cu(L-H)₂]Cl₂), confirmed by molar conductivity and spectral analysis . These complexes are explored for catalytic or material science applications.
  • Methoxy Analogs: Limited data exist, but the electron-donating –OCH₃ group may favor π-π stacking in ligand design, as seen in PMB-protected intermediates .

Pharmaceutical Relevance:

  • 5-Bromo-2-(1H-pyrazol-3-yl)phenol is a precursor to antimicrobial agents, highlighting the role of halogenation in bioactivity .

Reactivity and Stability:

  • Nitro groups enhance oxidative stability but may limit solubility in polar solvents .
  • Methoxy groups improve solubility in organic media, advantageous for synthetic modifications .

Biological Activity

4-Methoxy-2-(1H-pyrazol-3-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a phenolic structure, with a methoxy group contributing to its chemical reactivity. The molecular formula is C10_{10}H10_{10}N2_2O2_2, and it has a molecular weight of approximately 202.20 g/mol.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. The mechanism involves inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

Case Study : A study conducted by Tewari et al. (2020) demonstrated that derivatives of pyrazole, including this compound, significantly reduced inflammation markers in animal models, outperforming standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its structural components allow for effective interaction with bacterial enzymes and cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 μM
Escherichia coli31.25 μM
Pseudomonas aeruginosa62.5 μM

This table summarizes the MIC values for different microorganisms, indicating the compound's potential as an antibacterial agent .

3. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer).

Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.

Case Study : In vitro studies revealed that the compound inhibited tumor cell proliferation significantly, with IC50 values in the low micromolar range for several cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Biological Activity Impact on Activity
Methoxy groupEnhances lipophilicityImproves membrane permeability
Pyrazole ringInvolved in enzyme inhibitionCritical for biological interactions
Phenolic hydroxyl groupContributes to hydrogen bondingIncreases binding affinity to targets

This table illustrates how specific structural elements contribute to the compound's biological efficacy.

Q & A

Q. What are the optimized synthetic routes for 4-Methoxy-2-(1H-pyrazol-3-yl)phenol, and how can low yields be addressed?

The compound is synthesized via cyclocondensation of 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid, yielding ~45% after recrystallization . To improve yields:

  • Optimize stoichiometry of phenyl hydrazine and reaction time (e.g., 7 hours reflux in ).
  • Use column chromatography for intermediates (e.g., dry silica gel purification in ) followed by recrystallization.
  • Explore alternative solvents (e.g., xylene in ) to enhance reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography resolves dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 16.83° with methoxyphenyl in ).
  • FTIR and NMR validate functional groups (e.g., hydroxyl and methoxy protons) .
  • HPLC ensures purity (>98% in ) post-synthesis.

Q. What purification strategies are effective for removing byproducts in pyrazole-containing compounds?

  • Column chromatography with silica gel effectively separates intermediates ().
  • Recrystallization from ethanol or methanol removes polar impurities ().
  • Solvent extraction (e.g., 5% NaOH wash in ) isolates non-polar byproducts.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Methoxy groups enhance electron density on the aryl ring, affecting coordination chemistry (e.g., ligand behavior in ).
  • Substituent position (e.g., para-methoxy vs. ortho-hydroxy) alters dihedral angles, impacting intermolecular interactions and crystal packing .
  • Analog studies (e.g., 4-chloro derivatives in ) reveal substituent-dependent bioactivity trends, such as antimicrobial or antitumor potential .

Q. What mechanistic insights explain discrepancies in reaction outcomes during Mannich reactions involving pyrazole derivatives?

  • Nucleophilicity of pyrazole NH : Competing reactions (e.g., N- vs. O-alkylation) depend on solvent polarity and catalyst choice ().
  • Steric hindrance : Bulky substituents (e.g., diaza-18-crown-6 in ) may reduce yield by impeding access to reactive sites.
  • Acid/base conditions : Glacial acetic acid in protonates intermediates, directing regioselectivity.

Q. How can computational modeling predict the compound’s coordination chemistry or supramolecular assembly?

  • DFT calculations optimize geometry and predict binding affinities for metal ions (e.g., crown ether analogs in ).
  • Molecular docking evaluates interactions with biological targets (e.g., enzymes in ).
  • Hirshfeld surface analysis (used in ) quantifies intermolecular forces (e.g., O–H···N hydrogen bonds stabilizing crystal lattices).

Q. How should researchers address conflicting spectral data or unresolved structural ambiguities?

  • Cross-validate techniques : Compare X-ray data () with NMR/IR to resolve tautomerism or polymorphism.
  • Variable-temperature NMR detects dynamic processes (e.g., proton exchange in hydroxyl groups).
  • Synchrotron XRD enhances resolution for low-quality crystals (e.g., ).

Q. What safety protocols are critical when handling intermediates with reactive functional groups?

  • Hygroscopic intermediates : Use anhydrous conditions and inert atmospheres ().
  • Toxic byproducts : Install scrubbing systems for nitrogen oxides () during high-temperature reactions.
  • PPE : Respirators and gloves are mandatory for compounds with uncharacterized toxicity ().

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low synthetic yieldOptimize solvent (ethanol/acetic acid ratio) and reaction time
Structural ambiguityCombine XRD with DFT modeling
Byproduct removalSequential column chromatography and recrystallization
Reactivity controlUse crown ether templates to direct regioselectivity

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